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Compound of Interest

Compound Name: 3,4-Dinitrophenol

Cat. No.: B1215509

This guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic
resonance (NMR) spectroscopic data for 3,4-Dinitrophenol. It is intended for researchers,
scientists, and professionals in the field of drug development, offering a detailed look at the
characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3,4-Dinitrophenol.

Table 1: Infrared (IR) Spectroscopy Data for 3,4-Dinitrophenol
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Wavenumber . . . .

( 1 Intensity Vibrational Mode Functional Group

cm-
O-H Stretch (H- )

3500-3200 Strong, Broad Phenolic Hydroxyl
bonded)

3100-3000 Medium C-H Stretch Aromatic Ring

1600-1585 Medium C=C Stretch Aromatic Ring
N-O Asymmetric )

1570-1490 Strong Nitro Group
Stretch

1500-1400 Medium C=C Stretch Aromatic Ring
N-O Symmetric )

1390-1300 Strong Nitro Group
Stretch

1300-1000 Strong C-O Stretch Phenolic Hydroxyl

Note:The exact peak positions can vary based on the sample preparation and the physical
state of the compound.

Table 2: Predicted *H and *3C Nuclear Magnetic Resonance (NMR) Data for 3,4-Dinitrophenol

Disclaimer:Experimental NMR data for 3,4-Dinitrophenol is not readily available in public
databases. The following data is predicted based on the analysis of its chemical structure and
comparison with similar compounds.

H NMR (Proton NMR)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~8.2 d 1H H-5
~7.8 dd 1H H-6
~7.2 d 1H H-2
~11.0 s (broad) 1H -OH

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1215509?utm_src=pdf-body
https://www.benchchem.com/product/b1215509?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

13C NMR (Carbon-13 NMR)

Chemical Shift (6, ppm) Assignment
~ 155 C-1 (C-OH)
~118 C-2

~ 140 C-3 (C-NO2)
~ 148 C-4 (C-NO2)
~ 125 C-5

~129 C-6

Note:Predicted chemical shifts are estimates and the actual experimental values may differ.
The solvent used for NMR analysis will also influence the chemical shifts.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
2.1 Infrared (IR) Spectroscopy

The IR spectrum of solid 3,4-Dinitrophenol can be obtained using the KBr pellet or Nujol mull
method.

o KBr Pellet Method:

o Sample Preparation: A small amount of finely ground 3,4-Dinitrophenol (1-2 mg) is mixed
with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.
The mixture is ground to a very fine powder to minimize light scattering.

o Pellet Formation: The powdered mixture is transferred to a die press. A vacuum is applied
to remove air, and pressure is applied to form a thin, transparent pellet.

o Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A
background spectrum of the empty spectrometer is first recorded. Then, the sample
spectrum is recorded, typically in the range of 4000-400 cm™1.
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e Nujol Mull Method:

o Sample Preparation: A small amount of solid 3,4-Dinitrophenol is ground to a fine
powder. A few drops of Nujol (a mineral oil) are added, and the mixture is triturated to form
a smooth paste (mull).

o Sample Mounting: The mull is spread thinly and evenly between two salt plates (e.g., NaCl
or KBr).

o Data Acquisition: The assembled salt plates are placed in the spectrometer's sample
holder, and the spectrum is acquired. The spectrum will show characteristic C-H
absorption bands from the Nujol, which should be taken into account during analysis.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

To obtain high-resolution NMR spectra, 3,4-Dinitrophenol must be dissolved in a deuterated
solvent.

e Sample Preparation:

o Weighing the Sample: For *H NMR, 5-20 mg of 3,4-Dinitrophenol is typically used. For
13C NMR, a higher concentration of 20-50 mg may be necessary.

o Choosing a Solvent: A suitable deuterated solvent that can completely dissolve the sample
is chosen. Common choices for polar aromatic compounds include deuterated dimethyl
sulfoxide (DMSO-ds) or deuterated chloroform (CDCIs).

o Dissolution: The weighed sample is placed in a clean, dry vial, and approximately 0.6-0.7
mL of the deuterated solvent is added. The mixture is gently vortexed or sonicated to
ensure complete dissolution.

o Transfer to NMR Tube: The solution is carefully transferred into a clean NMR tube using a
pipette. Any solid particles should be filtered out to prevent distortion of the magnetic field.

o Internal Standard: A small amount of an internal standard, such as tetramethylsilane
(TMS), may be added to provide a reference point for the chemical shifts (6 = 0 ppm).
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o Data Acquisition:
o Spectrometer Setup: The NMR tube is placed in the spectrometer's probe.

o Locking and Shimming: The spectrometer is "locked" onto the deuterium signal of the
solvent to stabilize the magnetic field. The magnetic field is then "shimmed" to maximize
its homogeneity, which ensures sharp spectral lines.

o Acquisition Parameters: The appropriate pulse sequence and acquisition parameters (e.g.,
number of scans, spectral width, relaxation delay) are set for the desired nucleus (*H or
13C).

o Data Collection: The NMR experiment is run, and the free induction decay (FID) signal is
collected.

o Data Processing: The FID is subjected to a Fourier transform to generate the frequency-
domain NMR spectrum. Further processing, such as phase and baseline correction, is
then applied.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 3,4-Dinitrophenol.
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Workflow for the spectroscopic analysis of 3,4-Dinitrophenol.

« To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 3,4-
Dinitrophenol]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1215509#spectroscopic-data-for-3-4-dinitrophenol-ir-
nmr]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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